Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate is a complex organic compound that features a morpholine ring, a thiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-halo ketone with thiourea under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving morpholine and an appropriate leaving group.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Coupling with Benzoate: Finally, the acetylated thiazole is coupled with methyl 2-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to the presence of the morpholine ring, which is known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives can be explored for their potential therapeutic effects. The thiazole ring is a common motif in many pharmaceuticals, and the morpholine ring can enhance the compound’s bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, potentially inhibiting or activating them. The thiazole ring can participate in electron transfer reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(morpholin-4-yl)carbonyl]benzoate
- Methyl 2-(morpholin-2-yl)acetate
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness
What sets Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate apart is the combination of the morpholine and thiazole rings, which provides a unique set of chemical properties
Properties
Molecular Formula |
C17H19N3O5S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H19N3O5S/c1-24-16(23)11-4-2-3-5-12(11)18-14(21)10-13-15(22)19-17(26-13)20-6-8-25-9-7-20/h2-5,13H,6-10H2,1H3,(H,18,21) |
InChI Key |
DBIFHRAWGDMQNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
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